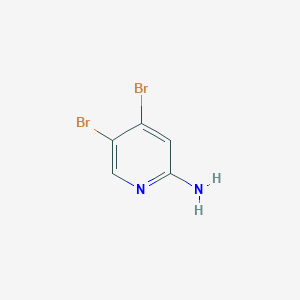

4,5-Dibromopyridin-2-amine

Description

Properties

IUPAC Name |

4,5-dibromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCOZWNPLKZILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704616 | |

| Record name | 4,5-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856848-33-4 | |

| Record name | 4,5-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dibromopyridin-2-amine: Properties, Reactivity, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

4,5-Dibromopyridin-2-amine is a halogenated heterocyclic compound featuring a pyridine core substituted with an amino group at the 2-position and two bromine atoms at the 4- and 5-positions. While direct experimental data for this specific isomer is less prevalent in public literature compared to its analogs, its structural motifs are of significant interest in medicinal chemistry and organic synthesis. The combination of a nucleophilic amino group and two distinct carbon-bromine bonds provides a versatile platform for constructing complex molecular architectures. The bromine atoms serve as key functional handles for derivatization, primarily through palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized or used to modulate the electronic properties and biological activity of the final molecule.

This guide provides a comprehensive overview of the known and predicted chemical properties of this compound. By analyzing data from closely related, well-documented isomers such as 2-amino-4-bromopyridine and 2-amino-5-bromopyridine, we can infer the expected behavior and provide a solid foundation for researchers working with this compound.

Core Chemical and Physical Properties

| Property | Predicted/Inferred for this compound | Experimental Data for 2-Amino-5-bromopyridine |

| Molecular Formula | C₅H₄Br₂N₂ | C₅H₅BrN₂[1] |

| Molecular Weight | 251.91 g/mol | 173.01 g/mol [1] |

| CAS Number | Not assigned/found | 1072-97-5[2] |

| Appearance | Expected to be an off-white to brown solid | Off-white to light yellow solid[3] |

| Melting Point | Expected >100 °C | 132–135 °C[4] |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and hot alcohols; sparingly soluble in water. | Slightly soluble in water[5] |

Spectroscopic Profile: An Analytical Fingerprint

Spectroscopic analysis is critical for structure verification. While an experimental spectrum for this compound is not published, its expected spectral characteristics can be predicted based on fundamental principles and comparison with isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C-3 and C-6 positions. The proton at C-6, being adjacent to the nitrogen, would likely appear further downfield than the proton at C-3. A broad singlet corresponding to the two protons of the amino (-NH₂) group would also be present, with its chemical shift being solvent-dependent.

-

¹³C NMR: The spectrum would display five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the bromine atoms (C-4 and C-5) would be significantly influenced by their electronegativity. The carbon attached to the amino group (C-2) would be shifted upfield due to the electron-donating nature of nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum would feature characteristic absorption bands confirming the presence of key functional groups. Expected peaks include:

-

N-H stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring vibrations.

-

C-Br stretching: Bands in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would provide unambiguous confirmation of the molecular weight and elemental composition. A key feature would be the distinctive isotopic pattern of the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes exist in an approximate 1:1 ratio). This would result in a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of roughly 1:2:1.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its functional groups, making it a valuable building block for creating diverse chemical libraries.

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms are prime sites for C-C and C-N bond formation via reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][7][8]

-

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the bromopyridine with an organoboronic acid or ester.[6][9] This is a cornerstone method for synthesizing biaryl compounds, which are prevalent in pharmaceuticals.[10] The C-4 bromine is expected to be more reactive than the C-5 bromine due to the electronic influence of the para-amino group, potentially allowing for selective mono-arylation at this position under carefully controlled conditions.

-

Buchwald-Hartwig Amination: This powerful reaction facilitates the synthesis of N-aryl bonds by coupling the bromopyridine with a primary or secondary amine.[7][8][11] This allows for the introduction of various amine-containing substituents, which are crucial for modulating solubility and biological target affinity.

The general catalytic cycle for these transformations involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to form the product and regenerate the catalyst.[6][7]

Caption: Predicted reactivity of this compound.

Experimental Protocols

The following protocols are generalized procedures based on the synthesis and analysis of analogous compounds. They should serve as a starting point and will likely require optimization.

Proposed Synthesis of this compound

A plausible route to this compound involves the direct, multi-step bromination of 2-aminopyridine. Controlling the regioselectivity is the primary challenge, as bromination often yields a mixture of isomers, including the 2-amino-5-bromo and 2-amino-3,5-dibromo derivatives.[4] A potential strategy would involve protecting the amino group, performing a directed dibromination, and subsequent deprotection.

Caption: A potential synthetic workflow for this compound.

General Protocol for Suzuki-Miyaura Coupling

Causality: This protocol uses a palladium catalyst, which is essential for facilitating the cross-coupling reaction. A base (e.g., potassium carbonate) is required to activate the boronic acid for the transmetalation step.[12] A mixed solvent system like dioxane/water ensures the solubility of both organic and inorganic reagents. The reaction is run under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if necessary.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Reaction: Heat the mixture with stirring (typically 80-100 °C) and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.[6]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

Trustworthiness: The following safety information is aggregated from safety data sheets (SDS) of closely related brominated aminopyridines.[2][5][13] It is imperative to treat this compound as a hazardous substance and consult a specific, supplier-provided SDS before handling.

-

Hazard Statements:

-

Precautionary Measures:

-

Handling: Avoid all personal contact, including inhalation of dust.[5] Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

Conclusion

This compound represents a potentially valuable, though under-documented, building block for synthetic and medicinal chemistry. By understanding the established properties and reactivity of its isomers, researchers can design logical synthetic routes to new molecular entities. Its dual bromine substituents offer opportunities for sequential and regioselective cross-coupling reactions, enabling the creation of complex and diverse compound libraries for drug discovery and materials science applications. As with any chemical research, rigorous analytical characterization and adherence to strict safety protocols are paramount for successful and safe experimentation.

References

- Google Patents. (2015). CN105061301A - Synthesis method of 2,5-dibromopyridine.

- Google Patents. (2014). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

-

PubChem. (n.d.). 2-Amino-4-bromopyridine. Retrieved from [Link]

-

PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-4-chloropyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

- 1. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. fishersci.com [fishersci.com]

- 14. 2-氨基-4-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 4,5-Dibromopyridin-2-amine (CAS No. 856848-33-4): Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic introduction of halogen atoms, particularly bromine, onto this heterocyclic core, dramatically enhances its utility as a synthetic building block. Halogenation not only modulates the electronic properties of the pyridine ring, influencing its pKa and metabolic stability, but also provides reactive handles for a variety of cross-coupling reactions. This allows for the construction of complex molecular architectures with diverse pharmacological profiles. 2-Aminopyridine derivatives, in particular, have emerged as "unsung heroes" in the synthesis of molecules targeting a wide array of diseases, from cancer to neurodegenerative disorders.[1]

This guide focuses on a specific, yet underexplored, member of this family: 4,5-Dibromopyridin-2-amine (CAS No. 856848-33-4) . While detailed literature on this particular isomer is scarce, this document aims to provide a comprehensive technical overview by integrating established principles of pyridine chemistry, data from closely related isomers, and predictive analysis. We will delve into its proposed synthesis, expected analytical characteristics, and potential applications, offering a valuable resource for researchers looking to leverage this unique building block in their synthetic endeavors.

Physicochemical Properties and Structural Attributes

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis and drug design.

| Property | Value | Source/Comment |

| CAS Number | 856848-33-4 | BOC Sciences |

| Molecular Formula | C₅H₄Br₂N₂ | Calculated |

| Molecular Weight | 251.91 g/mol | Calculated |

| IUPAC Name | This compound | BOC Sciences |

| Predicted XLogP3 | 1.8 | ChemSpider |

| Predicted Boiling Point | 293.9 ± 35.0 °C | ChemSpider |

| Predicted Melting Point | 145-145.5 °C | BOC Sciences |

| Appearance | Expected to be an off-white to yellow solid | Analogy to isomers |

The arrangement of the two bromine atoms and the amino group on the pyridine ring in this compound presents a unique electronic and steric profile. The electron-donating amino group at the 2-position activates the ring, while the electron-withdrawing bromine atoms at the 4- and 5-positions modulate this effect. This substitution pattern offers distinct opportunities for regioselective functionalization, a critical aspect in the synthesis of complex drug candidates.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Electrophilic Bromination of 2-Aminopyridine

The amino group at the 2-position is a powerful activating group, directing electrophilic substitution to the 3- and 5-positions. The challenge in synthesizing the 4,5-dibromo isomer lies in overcoming this inherent regioselectivity and achieving di-substitution at the desired positions.

A potential multi-step synthesis could be envisioned as follows:

Step-by-Step Methodological Considerations:

-

Monobromination: The initial bromination of 2-aminopyridine with a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), in an appropriate solvent like acetic acid or a chlorinated solvent, is known to yield 2-amino-5-bromopyridine as the major product.[2] Controlling the stoichiometry of the brominating agent is crucial to minimize the formation of di- and tri-brominated byproducts.

-

Protection of the Amino Group: To direct the second bromination to the 4-position, the highly activating amino group may require protection. Acetylation with acetic anhydride to form the acetamido group is a common strategy. This reduces the activating effect of the amino group and can influence the regioselectivity of subsequent reactions.

-

Second Bromination and Deprotection: The N-protected intermediate can then be subjected to a second bromination. The conditions for this step would need to be carefully optimized to favor substitution at the 4-position. Following the second bromination, the protecting group can be removed, typically by acid or base hydrolysis, to yield the desired this compound.

Causality Behind Experimental Choices:

-

Choice of Brominating Agent: NBS is often preferred for its milder reaction conditions and higher selectivity compared to liquid bromine.

-

Solvent Selection: The choice of solvent can influence the reactivity of the brominating agent and the solubility of the starting materials and intermediates.

-

Protection Strategy: The choice of protecting group is critical. It must be stable to the bromination conditions and easily removable without affecting the rest of the molecule.

Analytical Characterization: A Predictive Approach

Without access to experimental spectra, we can predict the key features of the analytical data for this compound based on its structure and by drawing comparisons with its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region, corresponding to the protons at the 3- and 6-positions. The chemical shifts of these protons will be influenced by the electronic effects of the amino and bromo substituents. A broad singlet corresponding to the amino protons would also be observed, which would be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts of the carbons directly attached to the bromine atoms (C4 and C5) would be significantly affected. The carbon attached to the amino group (C2) would also show a characteristic chemical shift.[3][4][5]

Mass Spectrometry (MS)

The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M+) would appear as a triplet, with relative intensities of approximately 1:2:1 for [M], [M+2], and [M+4], respectively, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic ring would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. C-Br stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.[6][7]

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of complex, biologically active molecules. The two bromine atoms at adjacent positions, along with the amino group, offer multiple points for chemical modification.

Key Reactions and Transformations

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, at the 4- and/or 5-positions. The differential reactivity of the two bromine atoms could potentially be exploited for sequential couplings.

-

Functionalization of the Amino Group: The 2-amino group can be readily acylated, alkylated, or undergo diazotization followed by substitution, providing another avenue for structural diversification.

Potential Therapeutic Applications

While specific examples of drugs derived from this compound are not documented, the broader class of substituted 2-aminopyridines has shown significant promise in various therapeutic areas:

-

Kinase Inhibitors: The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors for the treatment of cancer. These compounds often act as ATP-competitive inhibitors by forming key hydrogen bonds with the hinge region of the kinase domain.[8]

-

Neurodegenerative Diseases: Derivatives of 2-aminopyridine are being investigated as potential treatments for conditions like Alzheimer's disease, often through the inhibition of enzymes such as acetylcholinesterase (AChE).[8]

-

Antimicrobial and Antiviral Agents: The pyridine ring system is present in numerous antimicrobial and antiviral drugs. The unique substitution pattern of this compound could lead to the discovery of novel agents with improved efficacy or resistance profiles.

The strategic positioning of functional groups in this compound makes it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Specific safety data for this compound is not widely available. However, based on data for isomeric compounds, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is likely to be harmful if swallowed, in contact with skin, or if inhaled. A comprehensive, substance-specific Safety Data Sheet (SDS) should always be consulted before handling.

Conclusion and Future Outlook

This compound represents a promising yet underutilized building block in the vast landscape of medicinal chemistry. Its unique substitution pattern offers significant potential for the synthesis of novel, biologically active compounds. While the lack of extensive literature presents a challenge, it also signifies an opportunity for new discoveries. The synthetic strategies and predictive characterization data outlined in this guide provide a solid foundation for researchers to begin exploring the chemistry and therapeutic potential of this intriguing molecule. As the demand for novel drug candidates continues to grow, the exploration of unique chemical scaffolds like this compound will be crucial in driving the next wave of pharmaceutical innovation.

References

-

PubChem. (n.d.). 4-Amino-2-bromopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3,5-dibromopyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry. Retrieved from [Link]

-

RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved from [Link]

-

PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3,5-dibromopyrazine. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

-

ResearchGate. (2016). 13C NMR Spectral Analysis: 4-amino tetrafluoropyridine (Weaver_13C_XAABB_SpinSystem_Final_C2). Retrieved from [Link]

-

ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Retrieved from [Link]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chimia.ch [chimia.ch]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

4,5-Dibromopyridin-2-amine molecular structure

An In-Depth Technical Guide to the Molecular Structure and Applications of 4,5-Dibromopyridin-2-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's molecular architecture, spectroscopic signature, synthesis, and key applications, grounding all claims in verifiable scientific literature.

Introduction: The Strategic Importance of this compound

This compound is a halogenated pyridine derivative whose strategic importance lies in the specific arrangement of its functional groups. The pyridine core, a ubiquitous scaffold in medicinal chemistry, is functionalized with an amino group at the 2-position and two bromine atoms at the 4- and 5-positions. This unique substitution pattern offers multiple, distinct reaction sites, making it a highly versatile intermediate for constructing complex molecular architectures.

The electron-donating amino group activates the pyridine ring, while the two bromine atoms serve as excellent leaving groups for a variety of cross-coupling reactions. This orthogonal reactivity is invaluable in the synthesis of pharmaceuticals, particularly kinase inhibitors for oncology and anti-inflammatory agents, as well as in the development of novel agrochemicals.[1] This guide will elucidate the foundational chemical and physical properties that underpin the utility of this compound.

Molecular Structure and Physicochemical Properties

The functionality of this compound is a direct consequence of its molecular structure and resulting physicochemical properties.

Core Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 856848-33-4 | [1] |

| Molecular Formula | C₅H₄Br₂N₂ | [1] |

| Molecular Weight | 251.91 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 163-167 °C (for isomer 3,5-dibromo-4-aminopyridine) | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO. | [3] |

graph "4_5_Dibromopyridin_2_amine_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C2 [label="C", pos="-1.3,0.75!", fontcolor="#202124"]; C3 [label="C", pos="-1.3,-0.75!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C5 [label="C", pos="1.3,-0.75!", fontcolor="#202124"]; C6 [label="C", pos="1.3,0.75!", fontcolor="#202124"]; N_amino [label="N", pos="-2.6,1.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; H_amino1 [label="H", pos="-3.4,1.0!", fontcolor="#202124"]; H_amino2 [label="H", pos="-3.4,2.0!", fontcolor="#202124"]; Br4 [label="Br", pos="0,-3.0!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; Br5 [label="Br", pos="2.6,-1.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; H3 [label="H", pos="-2.3,-1.25!", fontcolor="#202124"]; H6 [label="H", pos="2.3,1.25!", fontcolor="#202124"];

// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C2 -- N_amino [label=""]; N_amino -- H_amino1 [label=""]; N_amino -- H_amino2 [label=""]; C4 -- Br4 [label=""]; C5 -- Br5 [label=""]; C3 -- H3 [label=""]; C6 -- H6 [label=""];

// Aromatic circle (approximated with invisible nodes and edges) node [shape=point, width=0.01, style=invis]; center [pos="0,0!", style=invis]; p1 [pos="0,0.7!", style=invis]; p2 [pos="-0.6,0.35!", style=invis]; p3 [pos="-0.6,-0.35!", style=invis]; p4 [pos="0,-0.7!", style=invis]; p5 [pos="0.6,-0.35!", style=invis]; p6 [pos="0.6,0.35!", style=invis]; p1 -- p2 -- p3 -- p4 -- p5 -- p6 -- p1 [penwidth=1, color="#5F6368"]; }

Caption: 2D structure of this compound.

Spectroscopic and Crystallographic Profile

Spectroscopic Data Summary (for Isomer 2-amino-3,5-dibromopyridine):

| Technique | Observed Data | Interpretation | Source |

| ¹H NMR | δ = 5.14 (s, 2H, NH₂), 7.75 (d, 1H), 8.03 (d, 1H) | Confirms the presence of the amino protons and two distinct aromatic protons on the pyridine ring. | [4] |

| ¹³C NMR | δ = 104.6, 107.1, 141.9, 147.6, 154.5 | Shows five distinct carbon environments, consistent with the substituted pyridine ring structure. | [4] |

| Mass Spec (EI) | m/z (%) = 254, 252, 250 (isotopic pattern) | The characteristic isotopic pattern for two bromine atoms confirms the molecular formula and dibrominated nature. | [4] |

| IR (KBr, cm⁻¹) | 3429, 3266 (N-H stretching) | Indicates the presence of the primary amine group and potential for hydrogen bonding. | [2] |

Crystal Structure Analysis

X-ray crystallography on the isomer 3,5-dibromopyridin-2-amine reveals critical insights into its solid-state conformation and intermolecular interactions. The compound crystallizes in the monoclinic space group P2₁/n. In the crystal lattice, molecules form dimers through N-H···N hydrogen bonds, where the amino group of one molecule acts as a hydrogen bond donor to the pyridine nitrogen of an adjacent molecule.[5] This dimerization is a key feature influencing the material's bulk properties, such as melting point and solubility. The pyridine ring itself is nearly planar.[6]

Synthesis and Reactivity

The synthesis of brominated aminopyridines typically involves the direct bromination of an aminopyridine precursor or a multi-step sequence involving protection, halogenation, and deprotection or reduction steps.

Illustrative Synthetic Protocol: Synthesis of 4-amino-3,5-dibromopyridine

This protocol for a closely related isomer demonstrates the fundamental chemistry involved. The direct bromination of 4-aminopyridine is a robust and high-yielding method.[2]

Step-by-Step Methodology:

-

Suspension: Suspend 4-aminopyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).

-

Brominating Agent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (2.3 eq.) in DCM to the suspension over a period of 1 hour at room temperature. The use of NBS is critical as it provides a source of electrophilic bromine under mild conditions, preventing over-bromination or side reactions.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude mixture of the product and succinimide by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to yield the pure 4-amino-3,5-dibromopyridine as a solid.[2]

Caption: General workflow for the synthesis of a dibrominated aminopyridine.

Reactivity and Synthetic Utility

The true value of this compound lies in its differentiated reactivity:

-

Amino Group (Position 2): Can act as a nucleophile or be transformed into other functional groups.

-

Bromine Atoms (Positions 4 & 5): Serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[1] This allows for the precise and controlled introduction of diverse substituents to build molecular complexity.

Applications in Drug Discovery and Agrochemicals

The structural motifs present in this compound make it a highly sought-after intermediate in several areas of applied chemistry.

Pharmaceutical Development

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many FDA-approved kinase inhibitors used in cancer therapy. The ability to functionalize the 4- and 5-positions allows for the exploration of the chemical space around the core, enabling the optimization of binding affinity and selectivity for specific kinase targets.[1]

-

Anti-Inflammatory Agents: Substituted aminopyridines are being investigated for their potential in treating inflammatory and autoimmune diseases.[7]

-

Neurological Disorders: Other isomers, like 2-Amino-4-bromopyridine, are key intermediates for pharmaceuticals targeting neurological disorders.[8]

Agrochemicals

The compound is also employed in the design of new agrochemicals. The pyridine ring system is present in many successful herbicides and pesticides. The dibromo functionality allows for the creation of derivatives with enhanced binding affinity to target enzymes or receptors in pests and weeds, leading to more effective and selective crop protection agents.[1]

Safety and Handling

As a halogenated aromatic amine, this compound requires careful handling.

-

GHS Hazard Statements: Aggregated data for similar compounds indicate potential hazards such as H301 (Toxic if swallowed), H315 (Causes skin irritation), and H318 (Causes serious eye damage).[9]

-

Handling Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials.[1]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its well-defined structure, characterized by multiple, orthogonally reactive sites, provides a robust platform for the synthesis of complex, high-value molecules. A thorough understanding of its crystallographic, spectroscopic, and reactive properties is essential for leveraging its full potential in the development of next-generation pharmaceuticals and advanced agrochemicals.

References

- MySkinRecipes. This compound.

- ChemicalBook. 4-AMINO-3,5-DIBROMOPYRIDINE | 84539-34-4.

- PubChem. 4-Amino-3,5-dibromopyridine | C5H4Br2N2 | CID 619792.

- Chem-Impex. 2-Amino-4-bromopyridine.

- Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

- ResearchGate. Crystal structure of 3,5-dibromopyridin-2-amine, C5H4Br2N2.

- ResearchGate. Crystal structure of 3,5-dibromopyridin-2-amine, C5H4Br2N2.

- ChemicalBook. 4-Amino-2-bromopyridine | 7598-35-8.

- Heterocyclic Letters. Vol. 11, No.3, 447-452, May-July 2021.

- Bulgarian Chemical Communications.

- Benchchem. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 4-AMINO-3,5-DIBROMOPYRIDINE | 84539-34-4 [chemicalbook.com]

- 3. 4-Amino-2-bromopyridine | 7598-35-8 [chemicalbook.com]

- 4. heteroletters.org [heteroletters.org]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 4-Amino-3,5-dibromopyridine | C5H4Br2N2 | CID 619792 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Strategic Guide to the Synthesis of 4,5-Dibromopyridin-2-amine from 2-Aminopyridine

This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis and a proposed synthetic strategy for obtaining 4,5-dibromopyridin-2-amine, a valuable heterocyclic building block. We will explore the inherent challenges of regioselectivity in the bromination of 2-aminopyridine and present a logical, multi-step pathway to achieve the desired, less common substitution pattern.

Part 1: Introduction and The Regioselectivity Challenge

1.1 Significance of this compound

Substituted halopyridines are critical intermediates in the synthesis of agrochemicals and pharmaceuticals. The 2-aminopyridine scaffold, in particular, is a prevalent feature in numerous biologically active molecules. The title compound, this compound, offers two distinct bromine atoms that can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), making it a versatile precursor for constructing complex molecular architectures and generating libraries of novel compounds for drug discovery.

1.2 The Core Problem: Why Direct Bromination of 2-Aminopyridine is Ineffective

A direct, one-pot synthesis of this compound from 2-aminopyridine via electrophilic bromination is synthetically challenging due to the powerful directing effects of the amino group.

-

Electronic Effects: The amino group (-NH₂) at the C2 position is a potent activating group, donating electron density into the pyridine ring via resonance. This significantly enhances the ring's reactivity towards electrophiles.

-

Regioselectivity: This activation is not uniform. The electron density is primarily increased at the positions ortho (C3) and para (C5) to the amino group. Consequently, electrophilic attack occurs preferentially at these sites. Direct bromination of 2-aminopyridine typically yields 2-amino-5-bromopyridine, and under more forcing conditions, leads to the over-brominated byproduct 2-amino-3,5-dibromopyridine.[1][2][3] Synthesis of the 4,5-dibromo isomer is not favored as it requires substitution at the electronically less-activated C4 position.

Caption: Regiochemical outcomes of direct bromination of 2-aminopyridine.

Part 2: A Proposed Multi-Step Synthetic Pathway

To overcome the regiochemical challenge, a multi-step approach is necessary. The most logical strategy involves installing a bromine atom at the C4 position first, thereby creating an intermediate that can then be selectively brominated at the C5 position.

2.1 Proposed Synthetic Route

Our proposed pathway consists of three primary stages, beginning with a suitable precursor to generate the key 2-amino-4-bromopyridine intermediate.

Caption: Proposed multi-step synthetic workflow.

2.2 Rationale for Key Steps

-

Step 1 & 2: Synthesis of 2-Amino-4-bromopyridine. A viable method for preparing this key intermediate has been documented, starting from 2,4-dibromopyridine-N-oxide.[4] This route involves an initial ammoniation reaction followed by reduction of the N-oxide to furnish 2-amino-4-bromopyridine in good yield.[4]

-

Step 3: Regioselective Bromination. This is the crucial step. In the 2-amino-4-bromopyridine intermediate, the C5 position is the most electron-rich and sterically accessible site for electrophilic attack. It is positioned para to the strongly activating amino group and ortho to the deactivating bromo group. This combination of electronic factors strongly favors the introduction of the second bromine atom at C5. Using a milder brominating agent like N-Bromosuccinimide (NBS) over elemental bromine can further enhance selectivity and minimize the formation of byproducts.[1][2]

Part 3: Experimental Protocols

The following protocols are provided as a guide. Researchers should perform their own risk assessments and optimizations.

Protocol 1: Synthesis of 2-Amino-4-bromopyridine (Adapted from CN102603622B) [4]

This two-step procedure starts from 2,4-dibromopyridine-N-oxide.

-

Ammoniation: 2,4-dibromopyridine-N-oxide is reacted with aqueous ammonia in a sealed vessel at elevated temperatures (e.g., 60–110 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the product, 2-amino-4-bromopyridine-N-oxide, is isolated.

-

Reduction: The isolated N-oxide is dissolved in a suitable solvent such as ethanol or methanol. A reducing agent (e.g., reduced iron powder with catalytic HCl, or Raney Nickel under a hydrogen atmosphere) is added. The mixture is heated (e.g., 60-80 °C) until the reaction is complete. After filtration to remove the catalyst, the solvent is concentrated, and the crude product is purified, typically by recrystallization, to yield 2-amino-4-bromopyridine.

Protocol 2: Proposed Synthesis of this compound

This protocol describes the selective bromination of the key intermediate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-bromopyridine (1.0 eq.) in a suitable solvent such as acetonitrile or acetone.

-

Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to isolate the target compound, this compound.

Part 4: Purification and Characterization

4.1 Purification Strategies

-

Column Chromatography: This is the most effective method for separating the desired 4,5-dibromo product from unreacted starting material and any potential isomeric byproducts.[5] A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended.[5][6]

-

Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure, crystalline material.[7]

4.2 Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the substitution pattern on the pyridine ring.

-

Mass Spectrometry (MS): Will confirm the molecular weight and show the characteristic isotopic pattern for a dibrominated compound.[1]

-

Infrared (IR) Spectroscopy: Can be used to identify key functional groups.[8]

Part 5: Data Summary

| Step | Reaction | Key Reagents | Solvent | Typical Conditions | Purpose |

| 1 | Ammoniation | 2,4-dibromopyridine-N-oxide, Aq. NH₃ | Water | Sealed vessel, 60-110 °C | Install amino group at C2 |

| 2 | N-Oxide Reduction | 2-amino-4-bromo-pyridine-N-oxide, Fe/HCl or Raney-Ni/H₂ | Ethanol | 60-80 °C | Generate key intermediate |

| 3 | Bromination | 2-amino-4-bromopyridine, NBS | Acetonitrile | 0 °C to RT | Regioselective bromination at C5 |

Part 6: Conclusion

The synthesis of this compound from 2-aminopyridine is not achievable through direct bromination due to unfavorable regioselectivity. This guide outlines a robust and scientifically sound multi-step synthetic strategy that proceeds through the key intermediate, 2-amino-4-bromopyridine. By carefully controlling the reaction sequence and conditions, it is possible to achieve the desired 4,5-disubstitution pattern. The proposed route relies on established chemical principles and provides a clear pathway for researchers to access this versatile building block for applications in medicinal chemistry and materials science. Experimental validation and optimization of the proposed final bromination step are recommended to maximize yield and purity.

Part 7: References

-

Allen, C. F. H., & Thirtle, J. R. (1946). 2-BROMOPYRIDINE. Organic Syntheses, 26, 16. doi: 10.15227/orgsyn.026.0016. Available at: [Link]

-

den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-134. Available at: [Link]

-

O'Leary, D. J. (1979). Process for making 2-bromopyridine. U.S. Patent No. 4,291,165. Washington, DC: U.S. Patent and Trademark Office. Available at:

-

Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available at: [Link]

-

Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. Available at: [Link]

-

Wang, Y., et al. (2012). Synthetic method of 2-amino-4-bromopyridine. Chinese Patent No. CN102603622B. Available at:

-

National Center for Biotechnology Information. (n.d.). 4-Amino-3,5-dibromopyridine. PubChem Compound Database. Available at: [Link]

-

den Hertog, H. J., & Bruin, P. (1947). The bromination of 2-aminopyridine in the gas phase at 500°. Recueil des Travaux Chimiques des Pays-Bas, 66(9‐10), 542-546. Available at: [Link]

-

Li, J., et al. (2019). A kind of synthetic method of 3,5-dibromo-4-aminopyridine. Chinese Patent No. CN109134358B. Available at:

-

Zhang, J., et al. (2019). A kind of preparation method of 2- amino -5- bromopyridine. Chinese Patent No. CN109748864A. Available at:

-

Lamshoeft, M., et al. (2013). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Bulgarian Chemical Communications, 45(C), 69-74. Available at: [Link]

-

Mogilaiah, K., et al. (2002). Synthesis of 2-Amino-5-bromopyridine. Indian Journal of Chemistry - Section B, 41B, 1488-1490. Available at: [Link]

-

Petrow, V., & Saper, J. (1948). 2,3-Diaminopyridine. Organic Syntheses, 28, 35. doi: 10.15227/orgsyn.028.0035. Available at: [Link]

-

Li, X., et al. (2015). Synthesis method of 2,5-dibromopyridine. Chinese Patent No. CN105061301A. Available at:

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. ijssst.info [ijssst.info]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-AMINO-3,5-DIBROMOPYRIDINE | 84539-34-4 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. bcc.bas.bg [bcc.bas.bg]

A Comprehensive Guide to the Spectroscopic Characterization of 4,5-Dibromopyridin-2-amine

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

4,5-Dibromopyridin-2-amine is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As with other substituted aminopyridines, it serves as a versatile synthetic building block for the development of novel pharmaceutical agents and functional materials. The precise arrangement of its functional groups—an electron-donating amine and two electron-withdrawing bromine atoms—creates a unique electronic and structural profile that dictates its reactivity and potential applications.

Accurate structural elucidation and purity assessment are paramount for any chemical entity intended for use in drug development or advanced material synthesis. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. Each method provides a unique and complementary piece of the structural puzzle, and together they offer an unambiguous confirmation of the molecule's identity.

Molecular Structure and Analytical Overview

The foundational step in any spectroscopic analysis is understanding the molecule's structure. This compound consists of a pyridine ring substituted at the C2, C4, and C5 positions. The key to interpreting its spectra lies in predicting how the substituents influence the magnetic and vibrational environments of the nuclei and bonds.

Caption: Structure of this compound with atom numbering.

The overall analytical strategy involves a multi-technique approach to confirm both the molecular formula and the specific isomeric arrangement of the substituents.

Caption: General workflow for the spectroscopic analysis of this compound.

¹H NMR Spectroscopy

Expertise & Rationale

Proton NMR (¹H NMR) spectroscopy is the most powerful tool for determining the substitution pattern on the pyridine ring. The chemical shift of each proton is highly sensitive to the electronic effects of neighboring substituents. In this compound, the electron-donating amino group (-NH₂) will shield nearby protons (increase electron density, shifting them upfield), while the electronegative bromine atoms and the ring nitrogen will deshield them (decrease electron density, shifting them downfield). The molecule has two aromatic protons (at C3 and C6) and two amine protons. Since there are no adjacent aromatic protons, the signals for H3 and H6 are expected to be singlets.

Predicted Data and Interpretation

-

H6 Proton: This proton is adjacent to the ring nitrogen, which is strongly electron-withdrawing. This deshielding effect will shift its signal significantly downfield, likely in the range of 8.0-8.3 ppm.

-

H3 Proton: This proton is positioned between the amino group (donating) and a bromine atom (withdrawing). The net effect is less deshielding compared to H6, placing its signal further upfield, predicted to be around 6.6-6.9 ppm.

-

Amine Protons (-NH₂): These protons will appear as a single, often broad, signal due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Its chemical shift is highly dependent on the solvent, concentration, and temperature but is typically expected in the 4.5-6.5 ppm range in a solvent like DMSO-d₆.

Data Summary: Predicted ¹H NMR

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Singlet | 1H | H-6 |

| ~6.7 | Singlet | 1H | H-3 |

| ~6.0 (broad) | Singlet | 2H | -NH₂ |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.[1] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument (e.g., 400 MHz or higher) should be properly tuned and shimmed to ensure high resolution and correct peak shapes.

-

Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio. Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy

Expertise & Rationale

Carbon-13 NMR provides a definitive count of the non-equivalent carbon atoms in the molecule and confirms the overall carbon framework. For this compound, five distinct signals are expected in the aromatic region, corresponding to the five carbons of the pyridine ring. The chemical shifts are governed by the same electronic effects influencing the ¹H NMR spectrum, along with the "heavy atom effect" from bromine, which tends to shield the directly attached carbon.

Predicted Data and Interpretation

-

C2 (Carbon-bearing -NH₂): This carbon is directly attached to the amino group and is adjacent to the ring nitrogen. It is expected to be the most downfield signal, typically >155 ppm.

-

C6: This carbon is adjacent to the ring nitrogen and is expected to be significantly downfield, around 150 ppm.

-

C4 & C5 (Carbons-bearing -Br): These carbons are directly bonded to bromine. The inductive electron-withdrawing effect of bromine would shift them downfield, but the shielding heavy atom effect often counteracts this. Their signals are predicted to appear in the 105-120 ppm range.

-

C3: This carbon is shielded by the adjacent amino group and is expected to be the most upfield of the pyridine carbons, likely below 110 ppm.

Data Summary: Predicted ¹³C NMR

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-2 |

| ~151 | C-6 |

| ~118 | C-4 or C-5 |

| ~109 | C-5 or C-4 |

| ~107 | C-3 |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR by dissolving 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.[1]

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer. ¹³C NMR is inherently less sensitive than ¹H NMR, requiring a larger number of scans. A standard proton-decoupled sequence is used to produce a spectrum with single lines for each unique carbon atom. Acquisition times can range from minutes to several hours depending on the sample concentration and instrument sensitivity.

Infrared (IR) Spectroscopy

Expertise & Rationale

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending). For this compound, the key diagnostic peaks will be those associated with the amine (-NH₂) group, the aromatic pyridine ring, and the carbon-bromine (C-Br) bonds.

Predicted Data and Interpretation

-

N-H Stretching: Primary amines typically show two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[2]

-

N-H Bending: The scissoring vibration of the -NH₂ group is expected to appear as a moderately strong band around 1610-1650 cm⁻¹.[2]

-

Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the pyridine ring will produce a series of sharp bands in the 1400-1620 cm⁻¹ region.[3]

-

C-N Stretching: The stretching vibration of the C2-NH₂ bond is expected around 1300-1350 cm⁻¹.

-

C-Br Stretching: The carbon-bromine bonds will give rise to strong absorptions in the low-frequency fingerprint region, typically between 500 and 700 cm⁻¹.

Data Summary: Predicted IR Absorptions

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3350 - 3450 | N-H Asymmetric Stretch |

| 3250 - 3350 | N-H Symmetric Stretch |

| 1610 - 1650 | N-H Bending (Scissoring) |

| 1400 - 1620 | Aromatic C=C and C=N Stretches |

| 1300 - 1350 | Aromatic C-N Stretch |

| 500 - 700 | C-Br Stretch |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Add 1-2 mg of the solid sample to an agate mortar. Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).[1] Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is formed.

-

Pellet Formation: Transfer a portion of the powder to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹, and perform a background subtraction.

Mass Spectrometry

Expertise & Rationale

Mass spectrometry is the definitive technique for determining the molecular weight and elemental formula of a compound. For this compound, MS is particularly powerful due to the distinct isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 abundance ratio. The presence of two bromine atoms in the molecule will therefore produce a highly characteristic isotopic cluster for the molecular ion.

Predicted Data and Interpretation

-

Molecular Formula: C₅H₄Br₂N₂

-

Molecular Weight: The nominal molecular weight is 252 g/mol . The monoisotopic mass is approximately 249.87 Da.

-

Molecular Ion Isotopic Cluster: The mass spectrum will show a characteristic triplet of peaks for the molecular ion [M]⁺˙.

-

M peak: (containing two ⁷⁹Br isotopes) at m/z ≈ 250.

-

M+2 peak: (containing one ⁷⁹Br and one ⁸¹Br) at m/z ≈ 252. This peak will be approximately twice the intensity of the M and M+4 peaks.

-

M+4 peak: (containing two ⁸¹Br isotopes) at m/z ≈ 254.

-

The relative intensity ratio of these peaks will be approximately 1:2:1, which is a definitive indicator of a dibrominated compound.

-

-

Fragmentation: Under Electron Ionization (EI), common fragmentation pathways could include the loss of a bromine atom ([M-Br]⁺) or the loss of HBr ([M-HBr]⁺).

Data Summary: Predicted Mass Spectrum

| m/z (approximate) | Ion | Expected Relative Intensity |

| 250 | [M]⁺˙ (C₅H₄⁷⁹Br₂N₂) | 1 |

| 252 | [M+2]⁺˙ (C₅H₄⁷⁹Br⁸¹BrN₂) | 2 |

| 254 | [M+4]⁺˙ (C₅H₄⁸¹Br₂N₂) | 1 |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.[4] Alternatively, the sample can be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced via direct infusion into an Electrospray Ionization (ESI) source.[4]

-

Ionization: EI (70 eV) will provide fragmentation data useful for structural analysis. ESI is a softer technique that will primarily yield the protonated molecular ion [M+H]⁺, which will also exhibit the 1:2:1 isotopic pattern at m/z 251, 253, and 255.

-

Data Acquisition: The mass analyzer (e.g., quadrupole or time-of-flight) scans a range of mass-to-charge ratios to detect the molecular ion and its fragments.

References

-

2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622. PubChem. [Link]

-

Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. ResearchGate. [Link]

-

Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (1970). CHIMIA. [Link]

-

Supporting Information for Synthetic Communications. The Royal Society of Chemistry. [Link]

-

Spectroscopic Investigations of 2-Aminopyridine. (2010). TSI Journals. [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of 4,5-Dibromopyridin-2-amine and Related Halogenated Aminopyridines

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for the stability, storage, and handling of 4,5-Dibromopyridin-2-amine. Due to the limited specific public data on this exact isomer, this document synthesizes authoritative information from closely related and well-documented analogs, such as 4-Amino-3,5-dibromopyridine and other brominated aminopyridines. The principles and protocols outlined herein are grounded in the fundamental chemistry of halogenated pyridine derivatives and are designed to ensure compound integrity, experimental reproducibility, and personnel safety. We will explore the key factors influencing degradation—including temperature, moisture, light, and atmospheric oxygen—and provide validated protocols for short-term and long-term storage.

Introduction and Compound Profile

Halogenated aminopyridines are a critical class of heterocyclic building blocks in modern medicinal chemistry and materials science. Their unique electronic properties and multiple reactive sites make them invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The presence of both an electron-donating amino group and electron-withdrawing bromine atoms on the pyridine ring creates a nuanced reactivity profile that is essential for cross-coupling reactions and other complex molecular constructions.

This compound is a specific isomer within this class. However, it is crucial to note that the public and commercial data for this exact compound is sparse compared to its isomers. Therefore, this guide establishes its recommendations on a robust foundation of data from the most relevant and well-characterized analogs. The underlying chemical principles governing the stability of the pyridine core, the amino substituent, and the carbon-bromine bonds are highly transferable across these isomers.

Physicochemical Properties of Analogous Compounds

To provide a tangible reference, the properties of key, commercially available dibromo- and bromo-aminopyridine isomers are summarized below. These data inform the handling and storage recommendations that follow.

| Property | 4-Amino-3,5-dibromopyridine | 2-Amino-4-bromopyridine | 2-Amino-5-bromopyridine |

| Structure | |||

| CAS Number | 84539-34-4[2] | 84249-14-9[1] | 1072-97-5[3] |

| Molecular Formula | C₅H₄Br₂N₂[2] | C₅H₅BrN₂[1] | C₅H₅BrN₂[3] |

| Molecular Weight | 251.91 g/mol [2] | 173.01 g/mol [1] | 173.01 g/mol |

| Appearance | Light yellow to orange powder/crystal[2] | Off-white to light yellow solid[1] | Solid[3] |

| Melting Point | 166 - 170 °C[2] | 136 - 148 °C[1] | ~139 °C[3] |

Hazard Identification and Safe Handling

Substituted aminopyridines, particularly halogenated ones, are classified as hazardous materials and must be handled with appropriate precautions.

-

Acute Toxicity : Many analogs are fatal or toxic if swallowed and toxic in contact with skin or if inhaled.[4]

-

Corrosivity : The compounds can cause severe skin burns and serious eye damage.[4][5]

-

Irritation : They may cause respiratory, skin, and serious eye irritation.[3][6]

-

Environmental Hazard : Several analogs are toxic to aquatic life with long-lasting effects.[4]

Mandatory Safety Protocols

-

Engineering Controls : Always handle this compound and its analogs within a certified chemical fume hood to prevent inhalation of dust or fumes.[4][7]

-

Personal Protective Equipment (PPE) :

-

Hygiene : Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling.[4] Launder contaminated clothing before reuse.[8]

Core Factors Influencing Chemical Stability

The long-term stability of this compound is contingent on mitigating four primary degradation factors: temperature, light, moisture, and atmosphere.

Thermal Stability

While many solid, crystalline aminopyridines exhibit good intrinsic thermal stability with relatively high melting points, elevated temperatures can accelerate degradation reactions.[9][10] Strong heating should be avoided.[4] Long-term storage at ambient or elevated temperatures can promote slow decomposition, especially if other degrading factors like moisture or oxygen are present.

Photosensitivity

Aromatic amines and halogenated compounds can be susceptible to photodegradation. Exposure to UV or even ambient laboratory light can provide the energy to initiate free-radical reactions or other decomposition pathways. Multiple supplier data sheets explicitly recommend storing these compounds in a "dark place" or "protected from light".[9][11]

Moisture and Hydrolysis

Pyridine and its derivatives can be hygroscopic, capable of absorbing water from the atmosphere.[7] The presence of moisture can lead to hydrolysis of the compound or act as a medium to facilitate other degradation reactions. It is imperative to store the compound in a dry environment.[4][6]

Oxidative Stability

The amino group on the pyridine ring makes the molecule susceptible to oxidation. While the solid form is generally stable in air for short periods, long-term exposure can lead to the formation of impurities, such as N-oxides.[12] This is exacerbated by the presence of light and moisture. For this reason, the exclusion of oxygen is a key principle for ensuring long-term purity. These compounds are often listed as incompatible with strong oxidizing agents.[6]

Recommended Storage and Handling Protocols

The following protocols are designed to maximize the shelf-life and preserve the purity of this compound.

Initial Receipt and Handling Workflow

It is crucial to establish a clear and consistent workflow from the moment the compound is received to minimize exposure and ensure proper tracking.

Caption: Workflow for receiving and processing new compounds.

Short-Term Storage (Up to 4 weeks)

For routine laboratory use where the compound will be accessed frequently.

-

Container : Keep the compound in its original, tightly sealed supplier vial.[4][6]

-

Location : Store the vial inside a desiccator cabinet at ambient room temperature. The desiccant protects against moisture.

-

Light : The cabinet should be opaque or located away from direct sunlight and strong laboratory light.

-

Atmosphere : No special atmosphere is typically required for this duration, provided the container is sealed promptly after each use.

Long-Term Storage (> 4 weeks)

To ensure the highest purity for future experiments or for archival purposes.

-

Container Selection : Use a glass vial with a PTFE-lined cap that can provide an airtight seal.

-

Inert Atmosphere :

-

Place the vial in a glove box or glove bag with an inert atmosphere (argon or nitrogen).

-

Alternatively, gently flush the headspace of the vial with a stream of dry argon or nitrogen for 15-30 seconds before sealing. This critical step displaces oxygen and moisture, the primary drivers of long-term degradation.

-

-

Sealing : Secure the cap tightly. For extra protection, wrap the cap-vial interface with Parafilm®.

-

Temperature and Light : Place the sealed vial in a labeled, opaque container and store in a refrigerator at 2-8 °C .[1][6]

-

Decision Logic : The choice of storage conditions should be deliberate and based on the intended use and duration.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-Amino-3,5-dibromopyridine | C5H4Br2N2 | CID 619792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. sefh.es [sefh.es]

- 10. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-AMINO-3,5-DIBROMOPYRIDINE | 84539-34-4 [chemicalbook.com]

- 12. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Scrutiny of 4,5-Dibromopyridin-2-amine: A Guide for Drug Discovery and Molecular Design

Abstract

This technical guide provides a comprehensive theoretical framework for the computational analysis of 4,5-Dibromopyridin-2-amine, a pivotal building block in medicinal chemistry. For researchers, scientists, and professionals in drug development, this document outlines the core principles and practical methodologies for elucidating the structural, electronic, and spectroscopic properties of this molecule through in-silico techniques. By leveraging Density Functional Theory (DFT), we present a self-validating protocol to predict molecular geometries, vibrational frequencies, and electronic characteristics, thereby offering profound insights into its reactivity and potential as a pharmacological scaffold. This guide is structured to bridge theoretical computations with practical applications, empowering researchers to accelerate the design of novel therapeutics.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a halogenated heterocyclic amine that has garnered significant attention in the pharmaceutical industry. Its unique substitution pattern makes it a versatile intermediate in the synthesis of complex, biologically active molecules. Notably, it serves as a crucial component in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1] The bromine atoms provide reactive handles for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the construction of diverse molecular libraries for drug screening.[1]

Understanding the intrinsic properties of this compound at a molecular level is paramount for its effective utilization in drug design. Theoretical calculations offer a powerful, non-invasive approach to probe its conformational preferences, electronic distribution, and spectroscopic signatures. This knowledge can guide synthetic strategies, predict reactivity, and inform the design of derivatives with enhanced biological activity and optimized pharmacokinetic profiles.

This guide will delve into the application of Density Functional Theory (DFT) to model this compound, providing a robust computational protocol for researchers.

Theoretical Framework: The Power of Density Functional Theory

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems.[2][3] The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable property than the complex many-electron wavefunction.

For halogenated aromatic amines like this compound, DFT methods, particularly with hybrid functionals such as B3LYP, have proven to be highly effective in predicting a wide range of properties.[4][5] The choice of basis set, which describes the atomic orbitals, is also critical. Pople-style basis sets, such as 6-311+G(d,p), are commonly employed for such systems as they provide a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.

The subsequent sections will detail the practical application of DFT for the comprehensive analysis of this compound.

Computational Protocol: A Step-by-Step Guide

This section provides a detailed workflow for performing theoretical calculations on this compound. This protocol is designed to be a self-validating system, ensuring the reliability of the obtained results.

Molecular Structure Optimization

The first and most crucial step is to determine the most stable three-dimensional arrangement of atoms in the molecule.

Protocol:

-

Initial Structure Generation: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a full geometry optimization using DFT.

-

Method: B3LYP

-

Basis Set: 6-311+G(d,p)

-

Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.

-

-

Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides a fingerprint of a molecule's functional groups and overall structure. Theoretical calculations can predict the infrared (IR) and Raman spectra, aiding in the interpretation of experimental data.[5]

Protocol:

-

Frequency Analysis: The frequency calculation performed after geometry optimization yields the vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman).

-

Scaling Factors: It is common practice to scale the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method. A typical scaling factor for B3LYP/6-311+G(d,p) is around 0.96-0.98.

-

Spectral Visualization: Plot the scaled frequencies and intensities to generate theoretical IR and Raman spectra.

Electronic Properties Analysis

Understanding the electronic structure of this compound is key to predicting its reactivity and intermolecular interactions.

Protocol:

-

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution on the molecular surface. This map identifies regions of positive (electron-deficient) and negative (electron-rich) potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge transfer interactions within the molecule, such as hyperconjugation and intramolecular hydrogen bonding.[2]

Predicted Molecular Properties of this compound

This section presents the anticipated results from the computational protocol described above. These values serve as a benchmark for researchers performing these calculations.

Optimized Molecular Geometry

The optimized geometry of this compound is expected to be largely planar due to the aromatic nature of the pyridine ring. The key bond lengths and angles will be determined with high precision.

Table 1: Predicted Key Geometrical Parameters for this compound

| Parameter | Predicted Value (Å or °) |

| C-Br Bond Lengths | ~1.88 - 1.90 Å |

| C-N (ring) Bond Lengths | ~1.33 - 1.38 Å |

| C-N (amino) Bond Length | ~1.37 Å |

| C-C Bond Lengths | ~1.39 - 1.41 Å |

| C-N-C Angle | ~117 - 119° |

| H-N-H Angle | ~115 - 117° |

Vibrational Frequencies

The calculated vibrational spectrum will show characteristic peaks for the functional groups present in this compound.

Table 2: Predicted Prominent Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) |

| N-H Stretching (asymmetric) | ~3500 - 3550 |

| N-H Stretching (symmetric) | ~3400 - 3450 |

| C-H Stretching (aromatic) | ~3050 - 3100 |

| C=C/C=N Stretching (ring) | ~1550 - 1650 |

| N-H Bending (scissoring) | ~1600 - 1640 |

| C-Br Stretching | ~500 - 650 |

Electronic Properties

The electronic properties will provide insights into the molecule's reactivity and potential for intermolecular interactions.

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | ~ -6.0 to -6.5 eV |

| LUMO Energy | ~ -0.5 to -1.0 eV |

| HOMO-LUMO Gap | ~ 5.0 to 6.0 eV |

| Dipole Moment | ~ 2.0 to 2.5 Debye |

Visualization of Key Concepts

Visual representations are crucial for understanding complex molecular properties. The following diagrams, generated using Graphviz, illustrate the computational workflow and the molecular structure of this compound.

Caption: Computational workflow for the theoretical analysis of this compound.

Caption: 2D representation of the molecular structure of this compound.

Conclusion and Future Outlook